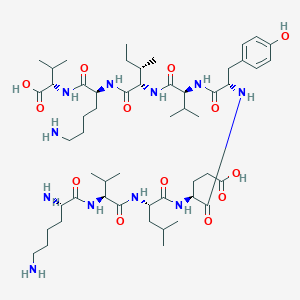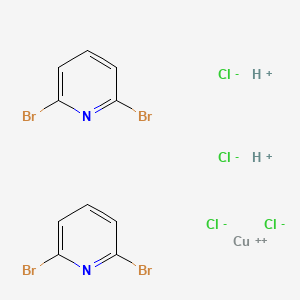![molecular formula C51H72O3 B12754080 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol CAS No. 37437-14-2](/img/structure/B12754080.png)
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol is a complex organic compound known for its antioxidant properties. It is widely used in various industries, including pharmaceuticals, polymers, and food packaging, due to its ability to inhibit oxidation and extend the shelf life of products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde. The reaction conditions often include the use of organic solvents like ethanol and chloroform, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves the use of catalysts and stabilizers to enhance the reaction rate and prevent degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for its antioxidant properties, where it reacts with free radicals to form stable products.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenolic hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under mild to moderate temperatures and in the presence of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenolic compounds that retain the antioxidant properties of the parent compound .
Aplicaciones Científicas De Investigación
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.
Mecanismo De Acción
The antioxidant mechanism of 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol involves the donation of hydrogen atoms from the phenolic hydroxyl groups to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are primarily those related to oxidative stress and cellular defense mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Another antioxidant compound with similar properties but different structural features.
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its use as a food preservative with antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: An intermediate in the synthesis of various antioxidant compounds.
Uniqueness
What sets 4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol apart is its high stability and effectiveness as an antioxidant, making it suitable for a wide range of applications in different industries. Its unique structure allows for multiple points of interaction with free radicals, enhancing its antioxidant capacity .
Propiedades
Número CAS |
37437-14-2 |
|---|---|
Fórmula molecular |
C51H72O3 |
Peso molecular |
733.1 g/mol |
Nombre IUPAC |
4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C51H72O3/c1-46(2,3)37-25-34(26-38(43(37)52)47(4,5)6)22-31-19-32(23-35-27-39(48(7,8)9)44(53)40(28-35)49(10,11)12)21-33(20-31)24-36-29-41(50(13,14)15)45(54)42(30-36)51(16,17)18/h19-21,25-30,52-54H,22-24H2,1-18H3 |
Clave InChI |
BLPODHBKBPRTPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=CC(=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


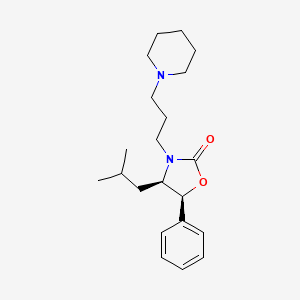
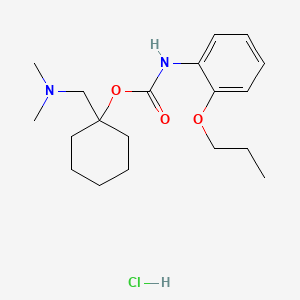
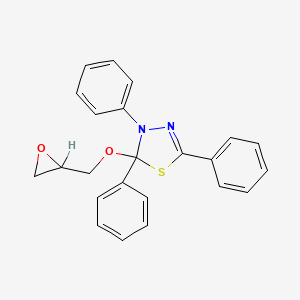
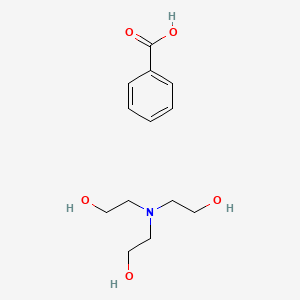
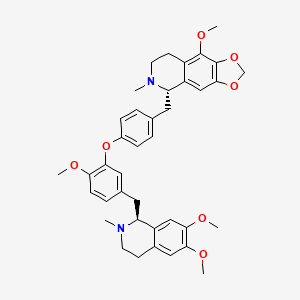
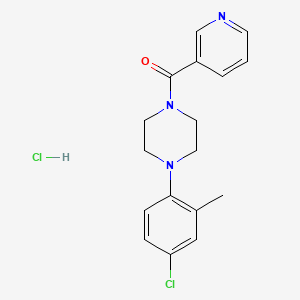
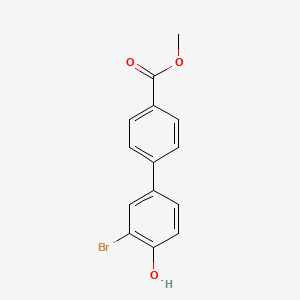
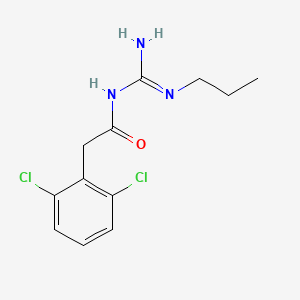


![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
